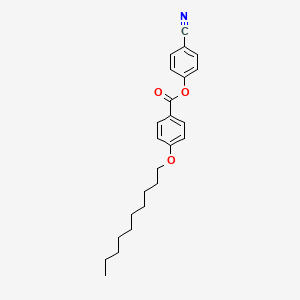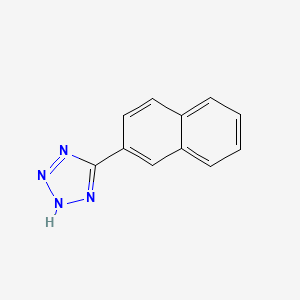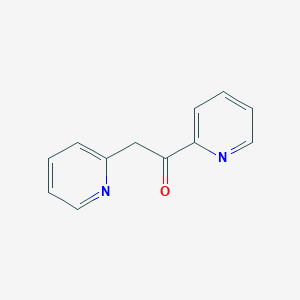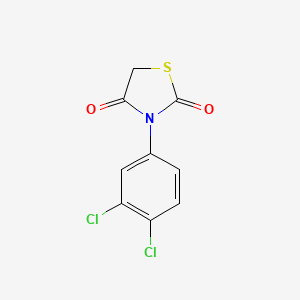
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is an organic compound with the molecular formula C24H29NO3 This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a decyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(decyloxy)benzoic acid or 4-(decyloxy)benzophenone.
Reduction: Formation of 4-(decyloxy)-4-cyanophenyl alcohol.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and liquid crystals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-cyanophenol, which can interact with enzymes or receptors in biological systems. The decyloxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-ethyl-, 4-cyanophenyl ester: Similar structure but with an ethyl group instead of a decyloxy group.
Benzoic acid, 4-butyl-, 4-cyanophenyl ester: Similar structure but with a butyl group instead of a decyloxy group.
Benzoic acid, 4-cyano-, phenyl ester: Lacks the alkoxy group, making it less lipophilic.
Uniqueness
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is unique due to its long decyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments, making it suitable for specific applications in drug delivery and material science.
Propiedades
Número CAS |
59874-09-8 |
|---|---|
Fórmula molecular |
C24H29NO3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17H,2-9,18H2,1H3 |
Clave InChI |
RAWMXDBCGKEKJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658086.png)
![(Z)-1-[5-Bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658088.png)
![1-ethyl-6-fluoro-7-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1658089.png)
![4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658090.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)






